molecular formula C7H4Cl2O2 B116427 2,3-Dichlorobenzoic acid CAS No. 50-45-3

2,3-Dichlorobenzoic acid

Cat. No.: B116427
CAS No.: 50-45-3
M. Wt: 191.01 g/mol
InChI Key: QAOJBHRZQQDFHA-UHFFFAOYSA-N
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Description

2,3-Dichlorobenzoic acid is a chlorinated derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by chlorine atoms. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

2,3-Dichlorobenzoic acid plays a role in biochemical reactions as an intermediate metabolite of PCBs It is known that chlorobenzoic acids can inhibit the growth and biodegradation potentials of PCB-degrading microorganisms .

Cellular Effects

It has been observed that chlorobenzoic acids, including this compound, can inhibit the growth of certain bacteria . This suggests that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that it is an intermediate metabolite in the degradation of PCBs . This suggests that it may interact with enzymes involved in the breakdown of these compounds.

Temporal Effects in Laboratory Settings

It is known that it is an intermediate metabolite in the degradation of PCBs , suggesting that its effects may change over time as it is metabolized.

Metabolic Pathways

This compound is involved in the metabolic pathways of PCB degradation

Transport and Distribution

As an intermediate metabolite of PCBs , it is likely transported and distributed in a manner similar to these compounds.

Subcellular Localization

As an intermediate metabolite of PCBs , it is likely localized in the same compartments or organelles where these compounds are metabolized.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichlorobenzoic acid can be synthesized from 2,3-dichloroaniline through a series of reactions. The process involves diazotization of 2,3-dichloroaniline followed by the Myerwine reaction to form 2,3-dichlorobenzaldehyde. This intermediate is then oxidized using potassium permanganate to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically follows the same route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of heat.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of sulfuric acid or hydrochloric acid as a catalyst.

Major Products:

    Substitution: Various substituted benzoic acids.

    Oxidation: Chlorinated benzoic acids with higher oxidation states.

    Reduction: 2,3-dichlorobenzyl alcohol.

    Esterification: 2,3-dichlorobenzoate esters.

Scientific Research Applications

2,3-Dichlorobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 2,4-Dichlorobenzoic acid
  • 2,5-Dichlorobenzoic acid
  • 2,6-Dichlorobenzoic acid
  • 3,4-Dichlorobenzoic acid
  • 3,5-Dichlorobenzoic acid

Comparison: 2,3-Dichlorobenzoic acid is unique due to the specific positions of the chlorine atoms on the benzene ring. This positioning affects its chemical reactivity and physical properties. For example, 2,4-dichlorobenzoic acid has chlorine atoms at positions 2 and 4, which can lead to different substitution patterns and reactivity compared to this compound. Similarly, the other dichlorobenzoic acids have distinct properties based on the positions of the chlorine atoms .

Properties

IUPAC Name

2,3-dichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOJBHRZQQDFHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5024976
Record name 2,3-Dichlorobenzoic acid
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Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50-45-3
Record name 2,3-Dichlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-45-3
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Record name 2,3-Dichlorobenzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,3-dichloro-
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Record name 2,3-Dichlorobenzoic acid
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Record name 2,3-dichlorobenzoic acid
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Record name 2,3-DICHLOROBENZOIC ACID
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Synthesis routes and methods

Procedure details

The procedure of Example I was repeated, but this time cobalt (II) acetate tetrahydrate (0.012 moles), sodium bromide (0.05 moles), dichlorotoluene (0.074 moles), acetic acid (100 g) and hydrogen peroxide (70%, 0.68 moles) were used and the reaction was performed at 90° C. for three hours. The final reaction mixture, analysed by HPLC, revealed that 66.0% of the dichlorotoluene had been consumed, yielding products including dichlorobenzaldehyde (15.2% yield) and dichlorobenzoic acid (23.8% yield).
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0.074 mol
Type
reactant
Reaction Step Two
Quantity
0.68 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 g
Type
reactant
Reaction Step Five
Quantity
0.012 mol
Type
catalyst
Reaction Step Six
Yield
15.2%
Yield
23.8%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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